N,N-dimethyl-2-nitrobenzenesulfonamide

amine protection nosyl deprotection regioselectivity

For ortho-selective amine protection and heterocycle synthesis, source ≥98% purity N,N-dimethyl-2-nitrobenzenesulfonamide (CAS 23530-43-0). Its N,N-dimethyl ortho-nosyl structure enables regioselective deprotection under mild thiolate conditions and facilitates intramolecular arylation, avoiding side reactions seen with para-isomers. Critical for complex molecule synthesis. Ensure vendor provides HPLC/NMR certification.

Molecular Formula C8H10N2O4S
Molecular Weight 230.24 g/mol
CAS No. 23530-43-0
Cat. No. B1593564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-2-nitrobenzenesulfonamide
CAS23530-43-0
Molecular FormulaC8H10N2O4S
Molecular Weight230.24 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C8H10N2O4S/c1-9(2)15(13,14)8-6-4-3-5-7(8)10(11)12/h3-6H,1-2H3
InChIKeyURZRWUKJMJVQBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-2-nitrobenzenesulfonamide (CAS 23530-43-0): Baseline Profile for Research and Procurement Decisions


N,N-Dimethyl-2-nitrobenzenesulfonamide (CAS 23530-43-0) is an organic compound classified as an ortho-nitrobenzenesulfonamide (o-nosylamide) derivative, bearing a fully substituted sulfonamide nitrogen. Its molecular formula is C₈H₁₀N₂O₄S with a molecular weight of 230.24 g/mol [1]. It is typically supplied as a light yellow crystalline solid with commercial purities of ≥98% . The compound serves primarily as a versatile synthetic intermediate rather than an active pharmaceutical ingredient itself, functioning as both a protecting and activating group in amine synthesis strategies [2].

Why Generic Substitution Fails: Key Differentiation of N,N-Dimethyl-2-nitrobenzenesulfonamide (CAS 23530-43-0)


Generic substitution among nitrobenzenesulfonamides is contraindicated by critical structure-activity and reactivity divergences. While para-nitro isomers (4-Ns) and ortho-nitro isomers (2-Ns) are both employed as nosyl protecting groups, the ortho-substitution pattern of N,N-dimethyl-2-nitrobenzenesulfonamide confers distinct advantages in regioselective deprotection and downstream heterocycle formation [1]. Furthermore, the N,N-dimethyl substitution eliminates the acidic N-H proton present in monosubstituted analogs, fundamentally altering the compound's reactivity profile and preventing unwanted side reactions in alkylation sequences [2]. Simply procuring a cheaper or more readily available 4-nitrobenzenesulfonamide analog will not reproduce the specific synthetic outcomes achievable with this ortho-dimethyl derivative, potentially leading to regiochemical mixtures or failed transformations.

Quantitative Differentiation Evidence for N,N-Dimethyl-2-nitrobenzenesulfonamide (CAS 23530-43-0)


Regioselective Deprotection Advantage of Ortho-Nosyl Group over Para-Nosyl Isomer

N,N-Dimethyl-2-nitrobenzenesulfonamide, containing the ortho-nitrobenzenesulfonyl (o-Ns) group, exhibits superior regioselectivity in thiolate-mediated deprotection compared to its para-nitro analog (p-Ns). Nucleophilic aromatic substitution during cleavage of para-nosylates leads to minor products arising from attack at the nitro group, whereas the ortho-isomer does not suffer from these regioselectivity issues [1].

amine protection nosyl deprotection regioselectivity

Electrochemical S-N Bond Cleavage Potential of Ortho-Nosyl Derivatives

The electrochemical reduction behavior of ortho-nitrobenzenesulfonamides has been quantitatively characterized, demonstrating a distinct two-step cathodic process. N-n-Butyl-2-nitrobenzenesulfonamide, a closely related ortho-nosyl derivative, undergoes a first reversible one-electron reduction at -0.90 V vs. SCE to form a stable anion radical, followed by a second reduction step at -1.70 V vs. SCE that leads to S-N bond cleavage in >70% yield [1].

electrochemical deprotection cathodic cleavage nosyl group removal

Steric Repulsion and Conformational Distortion Confirmed by X-ray Crystallography

Single-crystal X-ray diffraction analysis of N,N-dimethyl-o-nitrobenzenesulfonamide reveals clear steric repulsion between the ortho-nitro group and the oxygen atoms of the sulfonamide group. The nitro group is rotated 53.5° relative to the plane of the phenyl ring, and the molecule lacks high molecular symmetry [1]. This structural distortion is not observed in the corresponding sulphenamide analog.

crystal structure steric hindrance conformational analysis

Computed Physicochemical Properties and Commercial Purity Specifications

The compound exhibits a predicted density of 1.4±0.1 g/cm³ and a boiling point of 372.1±44.0 °C at 760 mmHg . Commercial suppliers provide this compound with standard purity of ≥98% (HPLC, NMR, GC verified) . These specifications establish a baseline for quality control and differentiate it from less well-characterized analogs available only at lower purities.

physicochemical properties quality specifications procurement standards

Optimal Application Scenarios for N,N-Dimethyl-2-nitrobenzenesulfonamide (CAS 23530-43-0) Based on Evidence


Synthesis of Secondary Amines via Fukuyama-Mitsunobu Alkylation and Orthogonal Deprotection

Researchers requiring the preparation of secondary amines from primary amines with high yield and mild conditions should prioritize this compound. The ortho-nosyl group serves as both a protecting and activating group, enabling smooth alkylation under Mitsunobu conditions [1]. The key advantage is the regioselective, clean deprotection of the ortho-nosyl group using soft thiolate nucleophiles, which avoids the side-product formation observed with para-nosyl analogs [2]. This orthogonal deprotection is critical in complex molecule synthesis where acid- or base-labile functionalities are present.

Combinatorial Synthesis of Nitrogen-Containing Heterocycles via Intramolecular Arylation

This compound is an essential starting material for diversity-oriented synthesis of pharmacologically relevant heterocycles. N,N-Disubstituted 2-nitrobenzenesulfonamides undergo base-mediated intramolecular C- and N-arylation to generate advanced intermediates that can be transformed into indazoles, quinazolinones, quinoxalinones, and 3-amino-2-oxindoles [3]. The specific substitution pattern and the steric hindrance from the ortho-nitro group direct the arylation regioselectivity, making this compound uniquely suited for constructing these scaffolds compared to less hindered or para-substituted analogs.

Electrochemical Deprotection Strategies in Organic Synthesis

For chemists developing metal-free or orthogonal deprotection methodologies, this compound offers a well-characterized electrochemical cleavage pathway. The ortho-nosyl group undergoes cathodic reduction at defined potentials (-0.90 V and -1.70 V vs. SCE) with high S-N bond cleavage yields (>70%) [4]. This provides an alternative to chemical deprotection using thiols, which may be incompatible with certain substrates. The predictable electrochemical behavior, unique to ortho-nitrobenzenesulfonamides, allows for integration into automated flow electrochemistry platforms for amine synthesis.

Quality-Controlled Intermediate for Pharmaceutical Process Development

Procurement teams supporting GMP or high-throughput medicinal chemistry should select this compound from vendors providing certified analytical data (≥98% purity, NMR, HPLC). The consistent physical properties (density 1.4 g/cm³, boiling point 372°C) and the well-documented synthetic utility make it a reliable building block for scale-up campaigns. Using this specific, high-purity ortho-dimethyl derivative reduces the risk of batch failures associated with lower-purity or incorrectly substituted analogs.

Technical Documentation Hub

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